molecular formula C₁₈H₂₂ClNO₃ B1142606 α-[[[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]amino]methyl]benzenemethanol CAS No. 67287-37-0

α-[[[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]amino]methyl]benzenemethanol

Cat. No.: B1142606
CAS No.: 67287-37-0
M. Wt: 335.83
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of α-[[[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]amino]methyl]benzenemethanol typically involves multiple steps:

    Starting Materials: The synthesis begins with 2-chloro-3,4-dimethoxybenzaldehyde and phenethylamine.

    Formation of Intermediate: The aldehyde group of 2-chloro-3,4-dimethoxybenzaldehyde reacts with phenethylamine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced, often using a reducing agent like sodium borohydride (NaBH4), to yield the corresponding amine.

    Final Step: The amine undergoes a Mannich reaction with formaldehyde and benzyl alcohol to produce this compound.

Industrial Production Methods

Industrial production methods for this compound are similar but optimized for scale. They often involve:

    Batch Processing: Utilizing large reactors to handle the multi-step synthesis.

    Purification: Employing techniques such as recrystallization and chromatography to ensure high purity of the final product.

    Quality Control: Implementing rigorous testing protocols to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

α-[[[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]amino]methyl]benzenemethanol undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields secondary or tertiary amines.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

α-[[[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]amino]methyl]benzenemethanol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its interactions with biological receptors, particularly dopamine receptors.

    Medicine: Investigated for potential therapeutic applications in neurological disorders due to its affinity for D1 dopamine receptors.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of α-[[[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]amino]methyl]benzenemethanol primarily involves its interaction with D1 dopamine receptors. It binds to these receptors, modulating their activity and influencing neurological pathways associated with dopamine signaling . This interaction is crucial for its potential therapeutic effects in treating neurological conditions.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chloro-3,4-dimethoxyphenyl)ethylamine: A precursor in the synthesis of α-[[[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]amino]methyl]benzenemethanol.

    3,4-Dimethoxyphenethylamine: Shares structural similarities but lacks the chloro and benzyl alcohol groups.

    Benzenemethanol derivatives: Various derivatives with different substituents on the benzene ring.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer high affinity for D1 dopamine receptors. This specificity makes it particularly valuable in neurological research and potential therapeutic applications .

Properties

CAS No.

67287-37-0

Molecular Formula

C₁₈H₂₂ClNO₃

Molecular Weight

335.83

Origin of Product

United States

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